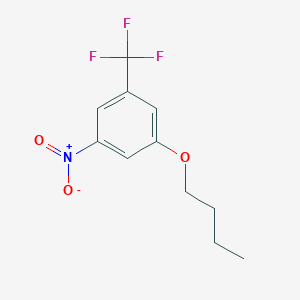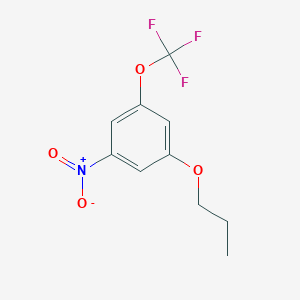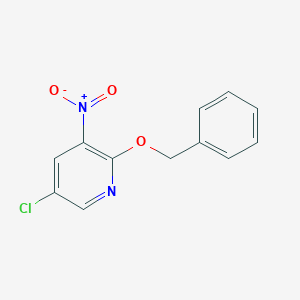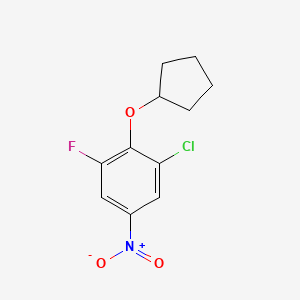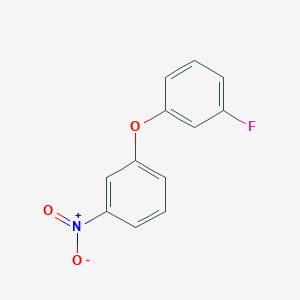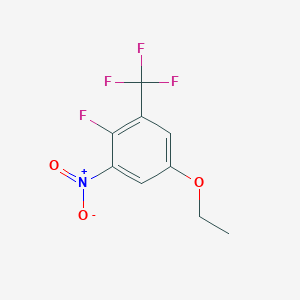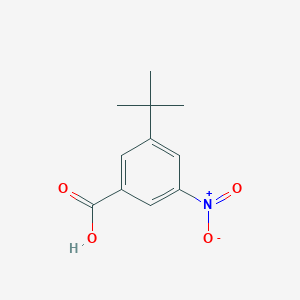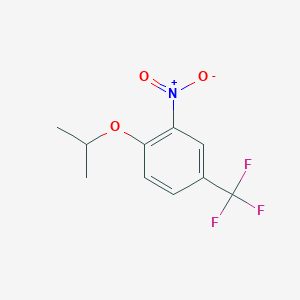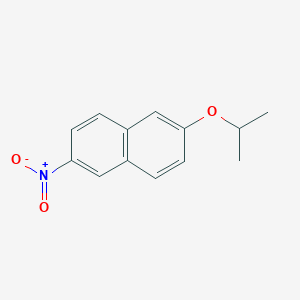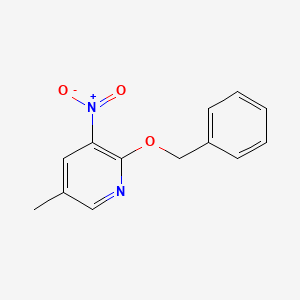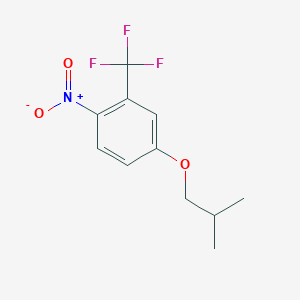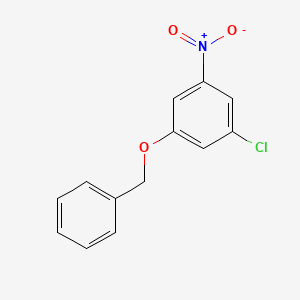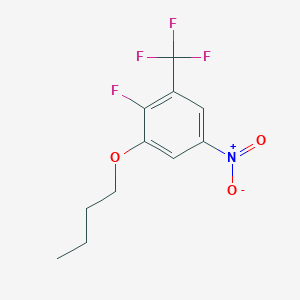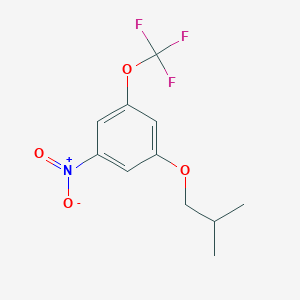
Tert-butyldimethyl2-nitrophenoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyldimethyl2-nitrophenoxysilane is a chemical compound known for its applications in various fields, including organic synthesis and material science. It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a nitrophenoxy group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyldimethyl2-nitrophenoxysilane typically involves the reaction of tert-butyldimethylsilyl chloride with 2-nitrophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyldimethylsilyl chloride+2-nitrophenol→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Tert-butyldimethyl2-nitrophenoxysilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silyl ether bond.
Major Products Formed
Reduction: The major product is tert-butyldimethyl2-aminophenoxysilane.
Substitution: Depending on the substituent, various functionalized silanes can be formed.
Hydrolysis: The major products are 2-nitrophenol and tert-butyldimethylsilanol.
科学的研究の応用
Tert-butyldimethyl2-nitrophenoxysilane has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of tert-butyldimethyl2-nitrophenoxysilane involves the interaction of its functional groups with various molecular targets. The silyl group provides steric protection, while the nitrophenoxy group can participate in electron transfer reactions. The compound can form stable intermediates, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Tert-butyldimethylsilyl chloride: Used as a precursor in the synthesis of tert-butyldimethyl2-nitrophenoxysilane.
2-nitrophenol: A starting material in the synthesis.
Tert-butyldimethylsilanol: A hydrolysis product.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide both steric protection and reactivity. This makes it a versatile compound in various chemical reactions and applications.
特性
IUPAC Name |
tert-butyl-dimethyl-(2-nitrophenoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-9-7-6-8-10(11)13(14)15/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNSCZIZGCCETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
